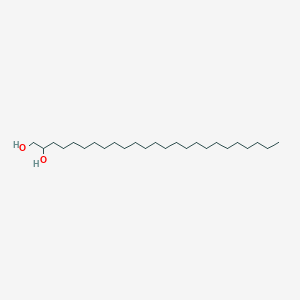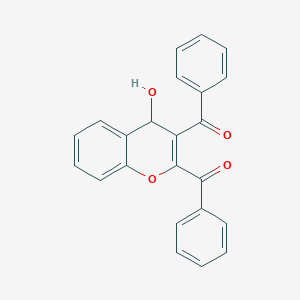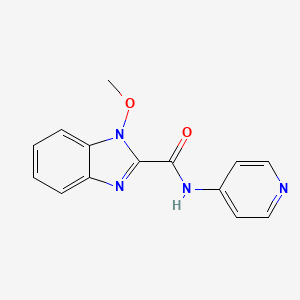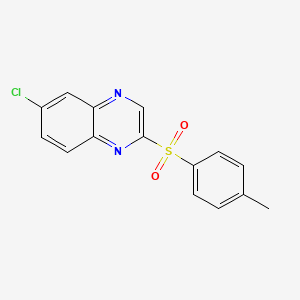
4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes amino and hydroxyl groups, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the reaction of 1,2-phenylene bis(hept-2-yn-1-one) with ethyne derivatives in the presence of organophosphorus compounds under refluxing toluene . This process is catalyzed by iridium and results in the formation of the desired anthraquinone derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the use of tetrachlorophthalic anhydride as a starting material. This is followed by a series of reactions, including reduction and substitution, to introduce the amino and hydroxyl groups . The overall yield and purity of the compound are optimized through careful control of reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, sodium chlorate for chlorination, and copper for reduction . Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals .
Aplicaciones Científicas De Investigación
4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . It also interacts with DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other anthraquinone derivatives such as:
- 1,4-Dihydroxyanthraquinone (quinizarin)
- 1,8-Dihydroxyanthraquinone (dantron)
- 2,6-Dihydroxyanthraquinone (anthraflavic acid)
Uniqueness
What sets 4-Amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and enhances its potential as a therapeutic agent .
Propiedades
Número CAS |
110037-66-6 |
|---|---|
Fórmula molecular |
C22H25NO4 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
4-amino-1,5-dihydroxy-2,6-bis(2-methylpropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H25NO4/c1-10(2)7-12-5-6-14-16(19(12)24)22(27)17-15(23)9-13(8-11(3)4)20(25)18(17)21(14)26/h5-6,9-11,24-25H,7-8,23H2,1-4H3 |
Clave InChI |
OMNQFSULAXBSNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C(=CC(=C3C2=O)N)CC(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)
![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)
![2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14316162.png)


![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)



![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)



